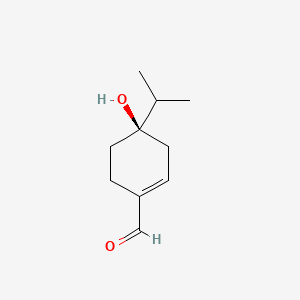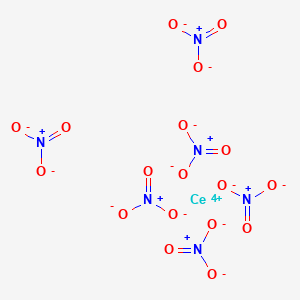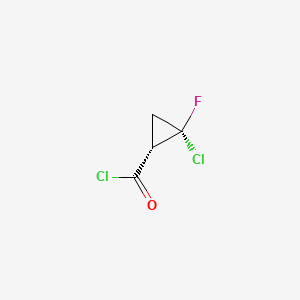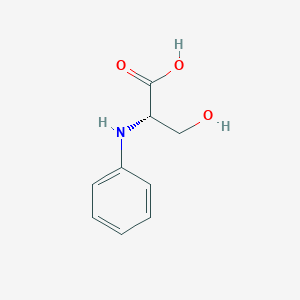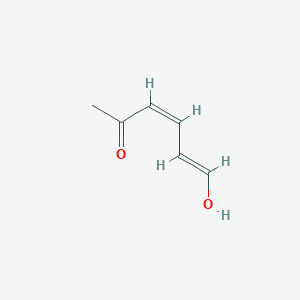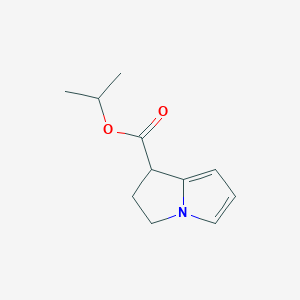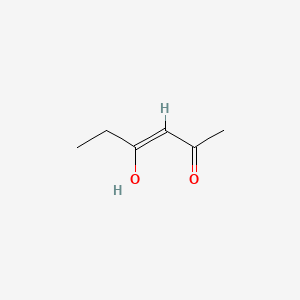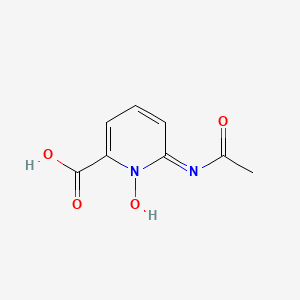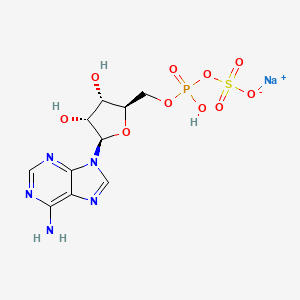
5'-Adenylyl Sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Adenylyl Sulfate Sodium Salt is a compound that plays a significant role in various biochemical processes. It is an adenosine 5’-phosphate with a sulfo group attached to one of the phosphate OH groups . This compound is involved in the sulfate assimilation pathway, which is crucial for the synthesis of sulfur-containing amino acids and other metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5’-Adenylyl Sulfate Sodium Salt typically involves the reaction of adenosine 5’-phosphate with sulfuric acid or its derivatives. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of 5’-Adenylyl Sulfate Sodium Salt may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Adenylyl Sulfate Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfur-containing products.
Reduction: It can be reduced to sulfite using specific reductases.
Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as glutathione, and various catalysts that facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfite, sulfate, and various substituted adenosine derivatives. These products are important intermediates in biochemical pathways and have various applications in research and industry .
Wissenschaftliche Forschungsanwendungen
5’-Adenylyl Sulfate Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of sulfur-containing compounds and as a standard in analytical chemistry.
Medicine: It is used in studies related to metabolic disorders and the role of sulfur metabolism in various diseases.
Industry: The compound is used in the production of fertilizers, pharmaceuticals, and other chemical products.
Wirkmechanismus
The mechanism of action of 5’-Adenylyl Sulfate Sodium Salt involves its role as an intermediate in the sulfate assimilation pathway. It is converted to sulfite by the enzyme adenylylsulfate reductase, which uses glutathione as an electron donor. This reaction is a key regulatory step in the synthesis of sulfur-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Phosphoadenylylsulfate: Another important intermediate in the sulfate assimilation pathway.
Adenosine 5’-phosphosulfate: A precursor to 5’-Adenylyl Sulfate Sodium Salt and other sulfur-containing compounds.
Uniqueness
5’-Adenylyl Sulfate Sodium Salt is unique due to its specific role in the sulfate assimilation pathway and its involvement in the synthesis of a wide range of sulfur-containing compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industry .
Eigenschaften
Molekularformel |
C10H13N5NaO10PS |
|---|---|
Molekulargewicht |
449.27 g/mol |
IUPAC-Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] sulfate |
InChI |
InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
JYPWXEPVDQGNMS-MCDZGGTQSA-M |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)[O-])O)O)N.[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)[O-])O)O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



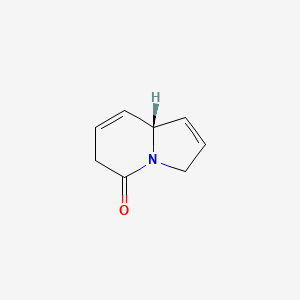
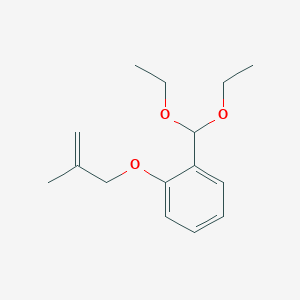
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
